2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core substituted with an ethoxy group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthalenes with additional hydrogen atoms.
Scientific Research Applications
2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Naphthalene Derivatives: Compounds like naphthoquinones and naphthalenes with various substituents share the naphthalene core and have similar chemical properties.
Uniqueness
2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-ethoxy-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-2-21-16-8-7-14-5-3-4-6-15(14)17(16)18(20)19-11-13-9-10-22-12-13/h3-10,12H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHIGTGYDGOMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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